molecular formula C13H18BrNO2 B8736960 4-[3-(4-Bromophenoxy)propyl]morpholine

4-[3-(4-Bromophenoxy)propyl]morpholine

Katalognummer: B8736960
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: LAZRBTYPCRICNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Bromophenoxy)propyl]morpholine is a chemical compound with the molecular formula C13H18BrNO2. It is a morpholine derivative where the morpholine ring is substituted with a 4-bromophenoxy-propyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenoxy)propyl]morpholine typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom on the phenol is replaced by the morpholine group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-Bromophenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dehalogenated or modified morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-Bromophenoxy)propyl]morpholine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[3-(4-Bromophenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-(4-Bromophenoxy)propyl]morpholine is unique due to its combination of the bromophenoxy group and the morpholine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C13H18BrNO2

Molekulargewicht

300.19 g/mol

IUPAC-Name

4-[3-(4-bromophenoxy)propyl]morpholine

InChI

InChI=1S/C13H18BrNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2

InChI-Schlüssel

LAZRBTYPCRICNJ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCOC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.